2,2'-azoxydibenzoic acid
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Overview
Description
2,2'-azoxydibenzoic acid is a complex organic compound that features both carboxyl and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-azoxydibenzoic acid typically involves the reaction of 2-carboxyphenyl derivatives with appropriate imino and oxido reagents. The reaction conditions may include:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The carboxyl and imino groups may participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 2,2'-azoxydibenzoic acid may be used as a building block for synthesizing more complex molecules.
Biology
In biological research, compounds with carboxyl and imino groups are often studied for their potential interactions with proteins and enzymes.
Medicine
Potential medicinal applications could include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity.
Industry
In industry, such compounds might be used in the synthesis of dyes, polymers, or other materials with specific properties.
Mechanism of Action
The mechanism of action for 2,2'-azoxydibenzoic acid would involve its interaction with molecular targets such as enzymes or receptors. The carboxyl and imino groups could form hydrogen bonds or ionic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,2'-azoxydibenzoic acid derivatives: Compounds with similar structures but different substituents.
Other carboxyl-imino compounds: Compounds with carboxyl and imino groups but different core structures.
Properties
IUPAC Name |
(2-carboxyphenyl)-(2-carboxyphenyl)imino-oxidoazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(18)9-5-1-3-7-11(9)15-16(21)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUVKGDWMUDLBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=[N+](C2=CC=CC=C2C(=O)O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-79-5 |
Source
|
Record name | 2,2'-azoxybisbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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